tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate
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Overview
Description
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrolo[3,2-c]pyridine core. The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .
Preparation Methods
The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate typically involves several steps. One common synthetic route includes the cyclization of a precursor compound, followed by the introduction of the tert-butyl group. For instance, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .
Chemical Reactions Analysis
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-c]pyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound includes a chlorine atom, which can significantly alter its chemical properties and reactivity.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9-8(7-14-10)4-5-13-9/h4-7,13H,1-3H3,(H,14,15,16) |
InChI Key |
MYXSYADBOPOTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
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